molecular formula C5H4ClN3O2 B1380372 2-Amino-6-chloropyrimidine-4-carboxylic acid CAS No. 1206249-51-5

2-Amino-6-chloropyrimidine-4-carboxylic acid

Cat. No.: B1380372
CAS No.: 1206249-51-5
M. Wt: 173.56 g/mol
InChI Key: ZRDOONGJQRERAD-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyrimidine-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with ammonia or amines. For example, the reaction of 2,4,6-trichloropyrimidine with an aromatic amine can yield 2-Amino-6-chloropyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group at position 2 can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The carboxylic acid group at position 4 can undergo condensation reactions with alcohols or amines to form esters or amides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dimethylformamide or dichloromethane and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used under controlled temperature and pressure conditions.

    Condensation Reactions: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Major Products Formed:

  • Substituted pyrimidine derivatives
  • Oxidized or reduced amino derivatives
  • Ester or amide derivatives

Scientific Research Applications

2-Amino-6-chloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By inhibiting these enzymes, the compound can reduce the production of inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-chloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-amino-6-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOONGJQRERAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206249-51-5
Record name 2-amino-6-chloropyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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